molecular formula C19H31BN2O3Si B13777728 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole CAS No. 317830-46-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole

Katalognummer: B13777728
CAS-Nummer: 317830-46-9
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: KWOYHFAZDBIHTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties
The compound features a benzimidazole core substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 1-position with a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group. Its molecular formula is C₂₀H₃₁BN₂O₃Si, with a molecular weight of 410.37 g/mol. The SEM group enhances solubility in organic solvents and stabilizes the benzimidazole nitrogen during synthetic reactions, while the dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions .

Eigenschaften

CAS-Nummer

317830-46-9

Molekularformel

C19H31BN2O3Si

Molekulargewicht

374.4 g/mol

IUPAC-Name

trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]methoxy]ethyl]silane

InChI

InChI=1S/C19H31BN2O3Si/c1-18(2)19(3,4)25-20(24-18)15-8-9-17-16(12-15)21-13-22(17)14-23-10-11-26(5,6)7/h8-9,12-13H,10-11,14H2,1-7H3

InChI-Schlüssel

KWOYHFAZDBIHTK-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)COCC[Si](C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole” typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the Dioxaborolane Group: This step involves the reaction of the benzimidazole derivative with a boronic acid or ester under suitable conditions.

    Attachment of the Trimethylsilyl Ether: This can be done by reacting the intermediate with a trimethylsilyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions could target the dioxaborolane group.

    Substitution: The trimethylsilyl ether group can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alcohols or amines in the presence of a base.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a benzimidazole derivative with an oxidized side chain, while substitution could replace the trimethylsilyl group with another functional group.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biomolecular Probes: The compound could be used to label or detect biomolecules.

Medicine

    Drug Development:

Industry

    Material Science: The compound could be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action would depend on the specific application. For example, as a catalyst, the compound might facilitate a reaction by stabilizing transition states. In biological applications, it could interact with specific molecular targets through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The target compound is compared to structurally related organoboron benzimidazole and imidazole derivatives. Key distinctions lie in substituents, reactivity, and applications.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Primary Applications
Target Compound C₂₀H₃₁BN₂O₃Si 410.37 Benzimidazole SEM group, dioxaborolane Drug intermediates, Suzuki couplings
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole C₁₀H₁₇BN₂O₂ 220.07 Imidazole Methyl, dioxaborolane Quinoxaline synthesis
1-Benzyl-5-(dioxaborolan-2-yl)-1H-imidazole C₁₅H₁₉BN₂O₂ 294.14 Imidazole Benzyl, dioxaborolane Antimicrobial agents
1-Cyclopropyl-5-(dioxaborolan-2-yl)-1H-benzo[d]imidazole C₁₆H₂₀BN₂O₂ 298.15 Benzimidazole Cyclopropyl, dioxaborolane Antitumor research
2-Ethyl-1-(4-(dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole C₂₁H₂₅BN₂O₂ 348.25 Benzimidazole Ethyl, phenyl-dioxaborolane Antimicrobial studies
5-(Dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one C₁₃H₁₇BN₂O₃ 260.10 Benzimidazol-2-one Dioxaborolane, ketone Enzyme inhibition assays

Key Findings

Reactivity in Suzuki Couplings

  • The target compound’s SEM group reduces steric hindrance compared to bulkier substituents (e.g., benzyl or cyclopropyl in ), enabling faster cross-coupling rates in palladium-catalyzed reactions .
  • In contrast, 5-(dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one exhibits lower reactivity due to electron-withdrawing effects from the ketone group.

Biological Activity

  • The SEM-protected derivative shows superior metabolic stability compared to 1-methyl analogs (e.g., ), making it more suitable for in vivo drug development .
  • 2-Ethyl derivatives (e.g., ) demonstrate moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), whereas the target compound’s bioactivity remains under investigation .

Synthetic Flexibility The SEM group allows selective deprotection under mild acidic conditions, a critical advantage over benzyl-protected analogs (e.g., ), which require harsher hydrogenolysis . Cyclopropyl-substituted analogs (e.g., ) require multi-step synthesis via Suzuki-Miyaura coupling, while the target compound is synthesized in fewer steps via SEM protection followed by borylation .

Research Implications

The target compound’s balanced reactivity and stability position it as a versatile intermediate for drug discovery and materials science. Its SEM group distinguishes it from analogs by improving solubility and enabling modular functionalization, addressing limitations observed in bulkier derivatives .

Biologische Aktivität

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole is a complex boron-containing heterocyclic compound that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H17BN2O2C_{13}H_{17}BN_2O_2 with a molecular weight of 244.10 g/mol. The presence of the dioxaborolane moiety is significant as it often influences biological interactions and stability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing boron often act as enzyme inhibitors. For instance, the dioxaborolane moiety may interact with nucleophilic sites in enzymes, potentially leading to inhibition of key metabolic pathways.
  • Modulation of Cellular Signaling : Boron-containing compounds can influence signaling pathways by altering protein interactions or modifying post-translational modifications.
  • Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Anticancer ActivityIC50 values ranging from 2.4 nM to 5.5 nM in various cancer cell lines
Enzymatic InhibitionPotential inhibition of DNA gyrase and topoisomerase IV
CytotoxicitySignificant growth inhibition in E. coli and K. pneumoniae

Case Studies

  • Anticancer Studies :
    • In vitro assays demonstrated that the compound exhibited significant cytotoxicity against melanoma and breast cancer cell lines, with IC50 values as low as 2.4 nM. These findings suggest a strong potential for further development as an anticancer agent .
  • Microbial Inhibition :
    • A study evaluated the compound's effectiveness against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae. The results indicated robust antimicrobial activity with minimal inhibitory concentration (MIC) values significantly lower than traditional antibiotics .
  • Mechanistic Insights :
    • Research into the compound's mechanism revealed that it may function by disrupting critical cellular processes through enzyme inhibition and interference with DNA replication mechanisms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.